The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. Common synthetic routes include:
An example synthesis pathway can include:
The molecular structure of 2-Methylfuro[2,3-d]pyrimidin-4-amine can be represented as follows:
The structure features a furo[2,3-d]pyrimidine core with a methyl group at the second position of the furan ring and an amino group at the fourth position of the pyrimidine ring.
The compound's structural data can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR can provide insights into the hydrogen environments in the molecule, while MS can confirm its molecular weight and fragmentation patterns.
2-Methylfuro[2,3-d]pyrimidin-4-amine participates in various chemical reactions due to its functional groups:
For example, nucleophilic substitution reactions may utilize alkyl halides to introduce different substituents on the nitrogen atom, enhancing its bioactivity.
The mechanism of action for 2-Methylfuro[2,3-d]pyrimidin-4-amine is primarily related to its role as a potential inhibitor of specific enzymes or receptors involved in disease pathways.
Relevant data from studies indicate that modifications to this compound can significantly affect its solubility and reactivity profiles.
2-Methylfuro[2,3-d]pyrimidin-4-amine has several potential applications in scientific research:
Furo[2,3-d]pyrimidines represent a privileged scaffold in oncology drug design due to their structural mimicry of purine nucleobases. This enables competitive binding to ATP pockets in kinase domains, disrupting oncogenic signaling pathways. The 2-Methylfuro[2,3-d]pyrimidin-4-amine core (molecular weight: 149.15 g/mol, SMILES: CC1N=C(C)N=C2OC=CC=12) enhances this activity through hydrogen bonding via its exocyclic amine and hydrophobic interactions via the methyl group [1] [6] [8]. Recent studies highlight its versatility:
Table 1: Anticancer Activity of Key Furo[2,3-d]pyrimidine Derivatives
Compound | Biological Target | Activity | Cell Line/Model |
---|---|---|---|
7b | PI3K-α | 59% inhibition (10 μM) | PI3K-α enzymatic assay |
8a | PI3K-α | 69% inhibition (10 μM) | PI3K-α enzymatic assay |
4.1.88 | Microtubules | EC50 = 7.4 nM (depolymerization) | MDA-MB-435 cells |
2-Methyl derivative | Tubulin | Comparable binding to colchicine | Docking studies |
Microtubule-targeting agents (MTAs) are classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine-site binders). 2-Methylfuro[2,3-d]pyrimidin-4-amine derivatives align with destabilizers, binding to the colchicine site to inhibit tubulin polymerization. This mechanism collapses tumor vasculature and induces apoptosis [5] [9]. Key developments include:
The 2-methylfuropyrimidine scaffold bridges features of classical MTAs and modern kinase inhibitors, optimizing isoform selectivity and binding kinetics. Critical comparisons include:
Verubulin: Uses a quinazoline core. 2-Methylfuropyrimidine analogues exhibit similar potency (IC50 ~1–4 nM in MCF7 cells) but lower molecular weight, improving solubility [5] [9].
Binding Interactions:
Table 2: Structural and Pharmacological Comparison to Reference Compounds
Parameter | 2-Methylfuro[2,3-d]pyrimidin-4-amine Derivatives | Combretastatin A-4 | Verubulin |
---|---|---|---|
Molecular Weight | 149–450 Da | 316 Da | 447 Da |
Key Target | PI3K-α/Tubulin | Tubulin | Tubulin |
Cell Activity | IC50 = 4.5 μM (PANC-1) [1] | IC50 = 1.2 μM [7] | IC50 = 1.4 nM (MCF7) [5] |
Binding Features | H-bond (Val851), hydrophobic ribose pocket | Cis-stilbene motif | Quinazoline-aniline |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: